Ethyl ursodeoxycholate
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Overview
Description
Ethyl ursodeoxycholate is a derivative of ursodeoxycholic acid, a secondary bile acid produced in the liver Ursodeoxycholic acid is known for its therapeutic applications, particularly in the treatment of liver diseases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ursodeoxycholate typically involves the esterification of ursodeoxycholic acid with ethanol. This reaction is catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. After the reaction, the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl ursodeoxycholate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in acidic or neutral conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out in anhydrous conditions to prevent side reactions.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of ethyl 3-oxo-ursodeoxycholate, while reduction may yield ethyl 3-hydroxy-ursodeoxycholate.
Scientific Research Applications
Ethyl ursodeoxycholate has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is used in studies related to bile acid metabolism and transport. It serves as a model compound for investigating the biological functions of bile acids and their derivatives.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of liver diseases. It is studied for its hepatoprotective effects and its ability to modulate bile acid composition.
Industry: this compound is used in the formulation of pharmaceuticals and nutraceuticals. Its solubility and stability make it a suitable candidate for various drug delivery systems.
Mechanism of Action
The mechanism of action of ethyl ursodeoxycholate involves its interaction with bile acid receptors and transporters. It modulates the composition of bile acids in the liver and intestines, promoting the excretion of toxic bile acids and reducing their reabsorption. This results in a protective effect on liver cells and improved liver function. The compound also exhibits anti-inflammatory and antioxidant properties, contributing to its therapeutic effects.
Comparison with Similar Compounds
Ethyl ursodeoxycholate is similar to other bile acid derivatives, such as:
Ursodeoxycholic acid: The parent compound, known for its hepatoprotective effects and use in the treatment of liver diseases.
Chenodeoxycholic acid: Another bile acid with similar therapeutic applications but different pharmacokinetic properties.
Tauro-ursodeoxycholic acid: A taurine-conjugated derivative with enhanced solubility and bioavailability.
This compound is unique in its esterified form, which may offer advantages in terms of solubility, stability, and bioavailability compared to its parent compound and other derivatives.
Properties
Molecular Formula |
C26H44O4 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
ethyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C26H44O4/c1-5-30-23(29)9-6-16(2)19-7-8-20-24-21(11-13-26(19,20)4)25(3)12-10-18(27)14-17(25)15-22(24)28/h16-22,24,27-28H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |
InChI Key |
PVTAJGPUZOLNFL-LBSADWJPSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CCOC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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